6'-fluoro-4'-methyl-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoline] hydrochloride
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Overview
Description
6’-fluoro-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinoline] hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a quinoline moiety fused with a cyclopentane ring, and it is further modified with a fluorine atom and a methyl group. The hydrochloride form indicates that it is typically isolated as a hydrochloride salt, enhancing its solubility in water and making it easier to handle in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-fluoro-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinoline] hydrochloride generally involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Spirocyclization: The quinoline derivative is then subjected to spirocyclization with cyclopentanone under acidic conditions to form the spirocyclic structure.
Fluorination and Methylation: The introduction of the fluorine atom and the methyl group can be achieved through selective halogenation and alkylation reactions. Fluorination is typically done using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor, while methylation can be performed using methyl iodide or dimethyl sulfate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be critical to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinoline ring to yield dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
6’-fluoro-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinoline] hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties due to its spirocyclic structure.
Mechanism of Action
The mechanism of action of 6’-fluoro-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinoline] hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The spirocyclic structure allows for unique interactions with biological macromolecules, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 6’-fluoro-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-isoquinoline] hydrochloride
- 6’-fluoro-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-naphthalene] hydrochloride
Uniqueness
Compared to similar compounds, 6’-fluoro-4’-methyl-3’,4’-dihydro-1’H-spiro[cyclopentane-1,2’-quinoline] hydrochloride is unique due to its specific quinoline core, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-fluoro-4-methylspiro[3,4-dihydro-1H-quinoline-2,1'-cyclopentane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN.ClH/c1-10-9-14(6-2-3-7-14)16-13-5-4-11(15)8-12(10)13;/h4-5,8,10,16H,2-3,6-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEOQGQEWUINTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCCC2)NC3=C1C=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49646759 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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